molecular formula C11H16BrNO4S B2796109 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide CAS No. 915931-15-6

5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B2796109
CAS No.: 915931-15-6
M. Wt: 338.22
InChI Key: KLCNCCWIQAOHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a bromine atom, methoxy groups, and a sulfonamide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    Sulfonamidation: The formation of the sulfonamide group by reacting the intermediate with a suitable sulfonamide precursor.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-N-(2-methoxyethyl)benzamide
  • 5-Bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the aromatic ring. This structural difference can influence its chemical reactivity and biological activity, making it a distinct compound with specific applications.

Biological Activity

5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is an organic compound characterized by a sulfonamide functional group attached to a substituted aromatic ring. This compound has garnered interest due to its potential biological activities, particularly in antibacterial and antifungal applications. The molecular formula is C13_{13}H17_{17}BrN2_{2}O4_{4}S, with a molecular weight of approximately 376.3 g/mol. Its structure includes a bromine atom at the 5-position, methoxy groups at the 2- and 4-positions, and an N-(2-methoxyethyl) substituent, which enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide moiety, which can inhibit bacterial growth by interfering with folate synthesis. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria. By blocking this pathway, the compound effectively stifles bacterial proliferation.

Biological Targets

Research indicates that this compound interacts with various biological targets, including:

  • Enzymes : It has shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Microtubule Dynamics : Similar compounds have been reported to affect tubulin polymerization, leading to interference with mitotic processes in cancer cells .
  • Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties, making it a candidate for therapeutic applications against infections.

Antibacterial and Antifungal Activity

A series of studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria. For instance, it has been shown to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, suggesting its potential as a therapeutic agent.

Organism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results demonstrate that this compound is effective against a range of pathogens.

Case Studies

  • Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines by disrupting microtubule dynamics. This was evidenced by flow cytometry analyses indicating G2/M phase arrest followed by apoptosis in treated cells .
  • Combination Therapy : When combined with multidrug resistance (MDR) inhibitors like verapamil, the effectiveness of this compound increased significantly against resistant strains of bacteria, highlighting its potential role in combination therapies for treating infections caused by resistant organisms .

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-8-6-10(17-3)11(7-9(8)12)18(14,15)13-4-5-16-2/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCNCCWIQAOHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.